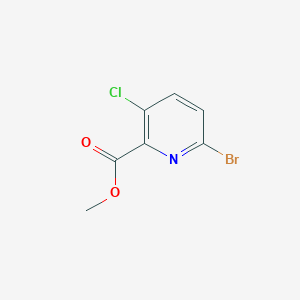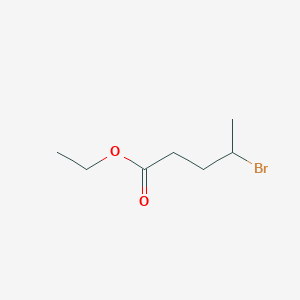
Methyl 6-bromo-3-chloropicolinate
概要
説明
Methyl 6-bromo-3-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2 . It is used in various chemical reactions and has a molecular weight of 250.48 .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with 3, 6-dichloropyridine-2-carboxylic acid, which is reacted with HBr in acetic acid to form 6-bromo-3-chloropyridine-2-carboxylic acid. This compound is then reacted with methanol and sulphuric acid to form this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H5BrClNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is used as a building block in organic synthesis .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 250.48 .科学的研究の応用
Alternative to Methyl Bromide for Soil Fumigation : Research indicates that chemical alternatives to methyl bromide, such as chloropicrin and 1,3-dichloropropene, are used for soil fumigation to control plant pathogens, although they do not match methyl bromide's broad spectrum of activity. These alternatives are often used in combinations or supplemented with other pesticides and cultural controls due to their limited weed control capabilities (Duniway, 2002).
Reactions with N-Bromosuccinimide and Bromine : Studies on the reactions of hydrochlorides of certain pyrimidine derivatives with N-bromosuccinimide and bromine have been conducted to understand the pathways of these reactions, which might provide insights into the reactivity and potential applications of bromo-chloro picolinates in organic synthesis (Mukarramov, 2014).
Environmental and Physical Properties of Soil Fumigants : The environmental and physical properties of various chemicals used as alternatives to methyl bromide in soil fumigation, such as chloropicrin, have been reviewed to understand their environmental fate, physicochemical properties, and metabolism. This knowledge could be relevant to the environmental impact and application methods of methyl 6-bromo-3-chloropicolinate if used as a fumigant (Ruzo, 2006).
Molecular and Electronic Structures of Schiff Base Compounds : Research into the molecular and electronic structures of Schiff base compounds, including those with bromo and chloro substituents, helps in understanding the chemical behavior and potential applications of related compounds in material science and catalysis (Kırca et al., 2021).
Synthesis of Antitumor Drugs : The synthesis of antitumor drugs involves intermediates like methyl 4-chloropicolinate, which suggests that bromo-chloro picolinates might also find applications in pharmaceutical synthesis, especially in the development of new antitumor agents (Jian-wen, 2012).
Safety and Hazards
Methyl 6-bromo-3-chloropicolinate is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Safety precautions include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .
将来の方向性
While specific future directions for Methyl 6-bromo-3-chloropicolinate are not mentioned in the search results, it’s noted that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . This suggests potential future applications in computational chemistry and molecular modeling.
特性
IUPAC Name |
methyl 6-bromo-3-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXRVNDIWMTXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617046 | |
| Record name | Methyl 6-bromo-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350602-14-1 | |
| Record name | Methyl 6-bromo-3-chloro-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350602-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3060338.png)







![N-benzyl-3-{[3-(benzylamino)-3-oxopropyl]disulfanyl}propanamide](/img/structure/B3060355.png)

![6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3060357.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropane-carboxylic acid](/img/structure/B3060359.png)

